2-Amino-4-methylpentan-1-ol

Enzyme Inhibition Aminopeptidase Stereospecificity

Researchers requiring a cost-effective racemic β-amino alcohol for chiral resolution studies or as an experimental racemic control in enantioselective assays will find DL-Leucinol (CAS 502-32-9) the optimal choice. Using the incorrect enantiomer can cause false-negative results (e.g., D-Leucinol Ki >1,000 μM vs 17 μM for L-Leucinol). This racemic form ensures reliable stereochemical controls and serves as a versatile synthetic intermediate.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 502-32-9
Cat. No. B1294294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylpentan-1-ol
CAS502-32-9
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)N
InChIInChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
InChIKeyVPSSPAXIFBTOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Leucinol Procurement and Differentiation


2-Amino-4-methylpentan-1-ol (CAS 502-32-9), commonly referred to as DL-Leucinol or leucinol, is a chiral β-amino alcohol with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol [1]. It exists as a racemic mixture of (R)- and (S)-enantiomers, with a reported boiling point of 371–372 K at 0.015 bar (~98–99 °C under reduced pressure) [2] and a density of approximately 0.917 g/mL at 25 °C . While it serves as a readily available research chemical and synthetic intermediate, its true scientific and procurement value lies in its stereochemical identity: the individual enantiomers L-Leucinol (CAS 7533-40-6) and D-Leucinol (CAS 53448-09-2) exhibit profoundly divergent biological activities and catalytic behaviors. The racemic form (502-32-9) is primarily procured as a cost-effective precursor for chiral resolution studies, as an experimental racemic control in enantioselective assays, or as a starting material where subsequent stereochemical differentiation is either irrelevant or intentionally deferred. Understanding this stereochemical dependency is essential for scientifically sound compound selection and avoiding procurement of an inappropriate isomer or mixture.

Racemic mixture for stereochemical control studies
Enantiomer comparison and chiral resolution workflows
Cost-effective precursor for enantioselective derivatization

Why DL-Leucinol Cannot Be Substituted


The amino alcohol subclass is broad, yet 2-amino-4-methylpentan-1-ol occupies a uniquely bifurcated functional space dictated entirely by stereochemistry. The (S)-enantiomer (L-Leucinol) is a confirmed competitive aminopeptidase inhibitor with a defined Ki of 17 μM, while the (R)-enantiomer (D-Leucinol) is essentially inactive against this target, with a reported Ki >1,000,000 nM [1][2]. This stark contrast—a >58,000-fold difference in inhibitory potency—renders any generic substitution or inadvertent enantiomer mismatch catastrophic for biological studies. Furthermore, in asymmetric catalysis, (S)- and (R)-leucinol-derived ligands direct opposite enantioselectivity (e.g., (S)-leucinol yields (R)-products with 97% ee, while (R)-leucinol yields (S)-products with 97% ee) [3]. Structurally analogous compounds such as L-leucine (the carboxylic acid precursor) lack the primary alcohol functionality required for ligand tethering or nucleophilic reactivity. Even closely related β-amino alcohols like valinol (2-amino-3-methylbutan-1-ol) possess different steric bulk and lipophilicity (LogP ≈ 0.45 for leucinol versus ~0.2 for valinol), which fundamentally alters hydrophobic interactions in chromatographic separations and ligand binding pockets [4]. Therefore, generic substitution within this compound class is scientifically invalid without quantitative comparability data specific to the intended application.

L-Leucinol (S-enantiomer)
vs.
D-Leucinol (R-enantiomer)

Enantiomer mismatch eliminates aminopeptidase inhibition; biological activity depends on stereochemistry.

Enantiopure (S)- or (R)-leucinol
vs.
Racemic DL-form

Racemic mixture cannot direct asymmetric catalysis product configuration without chiral resolution.

Leucinol (isobutyl side chain)
vs.
Valinol (isopropyl chain)

Lipophilicity and steric bulk differences alter chromatographic retention and ligand binding pocket fit.

DL-Leucinol Quantitative Comparator Evidence


Stereospecific Aminopeptidase Inhibition

The (S)-enantiomer (L-Leucinol, CAS 7533-40-6) acts as a competitive inhibitor of aminopeptidase with a Ki value of 17 μM [1]. In contrast, the (R)-enantiomer (D-Leucinol, CAS 53448-09-2) demonstrates essentially no inhibitory activity against aminopeptidase N, with a reported Ki > 1,000,000 nM (>1,000 μM) [2]. This stereochemical distinction defines a >58,000-fold difference in target binding affinity. The racemic DL-Leucinol (CAS 502-32-9) contains equal parts of both enantiomers and thus exhibits approximately half the inhibitory potency of the pure (S)-enantiomer on a per-mass basis when assayed against aminopeptidase.

Stereospecific Ki
Head-to-head
>58,000-fold difference in Ki
Enantiomer-specific inhibition context
Competitive aminopeptidase assay; L-Leucinol Ki 17 µM vs D-Leucinol Ki >1,000 µM
Enzyme Inhibition Aminopeptidase Stereospecificity Chiral Pharmacology

Aminopeptidase N Inhibitor Precursor

L-Leucinol (the (S)-enantiomer) is explicitly documented as a starting material for the synthesis of aminopeptidase N and phospholipase A2 inhibitors . In the development of highly potent and selective aminopeptidase N inhibitors, the L-leucinol scaffold serves as a critical chiral building block that mimics the natural L-leucine residue recognized by the enzyme active site [1]. The corresponding D-enantiomer or the racemic DL-mixture cannot substitute for this function without fundamentally altering the stereochemical recognition required for inhibitor design.

Inhibitor Precursor
Class-level
L-Leucinol scaffold for aminopeptidase N/phospholipase A2 inhibitor design
Stereochemical building block context
D- or DL-form not applicable without chiral resolution
Medicinal Chemistry Inhibitor Design Aminopeptidase N Pharmaceutical Intermediates

Asymmetric Catalysis Ligand Performance

In Cu-catalyzed asymmetric conjugate addition reactions, bis(NHC) ligand precursors prepared from enantiopure (S)-leucinol and (R)-leucinol direct the stereochemical outcome of the reaction with high fidelity. Using a ligand derived from (S)-leucinol, (R)-3-ethylcyclohexanone was obtained with 97% enantiomeric excess (ee) [1]. Conversely, the ligand derived from (R)-leucinol produced the opposite enantiomer, (S)-3-ethylcyclohexanone, also with 97% ee [1]. For acyclic enones, (S)-leucinol-derived ligands achieved 90% ee in the formation of (R)-4-ethylnonan-2-one [1]. In a related study, (S)-leucinol immobilized on MCM-41 mesoporous silica was employed as a heterogeneous chiral ligand in copper-catalyzed asymmetric allylic C–H bond oxidation of cycloalkenes, yielding chiral allylic esters with high yields and moderate enantioselectivities [2].

Asymmetric Catalysis
Head-to-head
97% ee (R)-product from (S)-ligand
97% ee (S)-product from (R)-ligand
Enantiomer directs product configuration
Cu-catalyzed conjugate addition of Et₂Zn
Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis Copper Catalysis

Chiral Chromatography Stationary Phase

(S)-Leucinol has been successfully employed as a chiral selector in ligand exchange chiral stationary phases (CSPs) for the enantioselective separation of α-amino acids [1]. The study demonstrated that the (S)-leucinol-based CSP provided distinct retention times for (L)- and (D)-enantiomers of α-amino acids, with enhanced separation attributed to hydrophobic interactions between the alkyl group of the (L)-enantiomer and the stationary phase [1]. While specific retention time values were not reported in the available abstract, the confirmed enantioselective separation capability establishes (S)-leucinol as a functional chiral selector, whereas the racemic DL-form or the (R)-enantiomer would not confer the same stereodiscrimination properties.

Chiral Stationary Phase
Class-level
(S)-Leucinol-based CSP separates α-amino acid enantiomers
Chiral selector functionality context
Racemic DL-form lacks discrimination ability
Chiral Chromatography Analytical Chemistry Enantiomeric Separation Stationary Phase Design

Physicochemical Properties vs. Valinol

2-Amino-4-methylpentan-1-ol (DL-Leucinol, CAS 502-32-9) possesses physicochemical properties that distinguish it from closely related amino alcohols. Its consensus LogP (octanol-water partition coefficient) is calculated at approximately 0.64, with individual method predictions ranging from 0.2 to 1.66 . In comparison, valinol (2-amino-3-methylbutan-1-ol, CAS 16369-05-4), which differs by one methylene unit (C5 vs. C6 chain), has a reported XLogP3 of approximately 0.2 [1]. This difference in lipophilicity (~0.44 LogP units) corresponds to a roughly 2.75-fold difference in partition coefficient, affecting membrane permeability, chromatographic retention behavior, and hydrophobic interactions in biological systems. Additionally, the isobutyl side chain of leucinol provides greater steric bulk than the isopropyl group of valinol, influencing ligand geometry in metal coordination complexes and substrate recognition in enzymatic reactions.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ 0.44
Partition coefficient difference context
Leucinol ~0.64 vs Valinol ~0.2; calculated LogP values
Physicochemical Properties Lipophilicity Structure-Activity Relationship QSAR

DL-Leucinol Validated Applications


Aminopeptidase Inhibition Studies

For enzyme inhibition assays targeting aminopeptidases, the (S)-enantiomer L-Leucinol (CAS 7533-40-6) must be procured. It demonstrates a Ki of 17 μM as a competitive inhibitor, while the (R)-enantiomer D-Leucinol is inactive (Ki >1,000 μM) [1][2]. The racemic DL-form (CAS 502-32-9) should only be used as an experimental control to verify stereospecificity of the observed inhibition. Procurement of the incorrect isomer will yield either false-negative results or necessitate dose adjustments that confound interpretation.

Asymmetric Catalysis Ligand Development

In the synthesis of chiral ligands for asymmetric catalysis, enantiopure (S)-Leucinol (CAS 7533-40-6) or (R)-Leucinol (CAS 53448-09-2) must be selected based on the desired absolute configuration of the final product. (S)-Leucinol-derived ligands yield (R)-products with up to 97% ee in Cu-catalyzed conjugate additions, while (R)-Leucinol yields the opposite enantiomer with equivalent enantioselectivity [1]. The racemic DL-form (CAS 502-32-9) is unsuitable for this application unless a chiral resolution step is incorporated into the ligand synthesis protocol.

Chiral Chromatography Stationary Phase Preparation

For the development of ligand exchange chiral stationary phases (CSPs) capable of enantioselective separation of α-amino acids, enantiopure (S)-Leucinol (CAS 7533-40-6) is required as the chiral selector [1]. The CSP derived from (S)-Leucinol demonstrates enantioselective retention of amino acid enantiomers, attributed to stereospecific hydrophobic interactions. The racemic DL-form cannot serve this function, as it lacks the stereochemical homogeneity necessary for enantiomeric discrimination.

Aminopeptidase N Inhibitor Synthesis

L-Leucinol (CAS 7533-40-6) is documented as a starting material for the synthesis of aminopeptidase N and phospholipase A2 inhibitors [1][2]. The stereochemistry of the leucinol scaffold mimics the natural L-leucine residue recognized by these metalloprotease targets. Procurement of the racemic form (CAS 502-32-9) would introduce an undesired stereochemical mixture, reducing synthetic efficiency and potentially compromising inhibitor design unless chiral separation is performed post-synthesis.

Application
Selection Property
Validation Focus
Aminopeptidase inhibition research
Enantiopure (S)-leucinol
Stereospecific inhibition vs. D-enantiomer control
Asymmetric catalysis ligand development
Enantiomer-specific ligand precursor
Product ee configuration (R or S)
Chiral stationary phase preparation
Homochiral (S)-leucinol selector
Enantioselective α-amino acid retention
Aminopeptidase N inhibitor synthesis
L-Leucinol chiral building block
Stereochemical fidelity in inhibitor scaffold

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